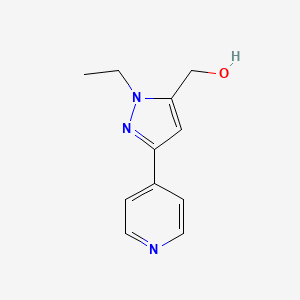

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

CAS No.: 2090959-65-0

Cat. No.: VC3149607

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090959-65-0 |

|---|---|

| Molecular Formula | C11H13N3O |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | (2-ethyl-5-pyridin-4-ylpyrazol-3-yl)methanol |

| Standard InChI | InChI=1S/C11H13N3O/c1-2-14-10(8-15)7-11(13-14)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3 |

| Standard InChI Key | RTPVWQFTBBXJKX-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC(=N1)C2=CC=NC=C2)CO |

| Canonical SMILES | CCN1C(=CC(=N1)C2=CC=NC=C2)CO |

Introduction

Structural Identification and Classification

Chemical Identity

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol belongs to the class of pyrazole derivatives, specifically featuring substitution at positions 1, 3, and 5 of the pyrazole ring. The compound is identified by the CAS registry number 2090959-65-0 and consists of a pyrazole core with an ethyl group at position 1, a pyridin-4-yl group at position 3, and a methanol group at position 5 . This specific structural arrangement contributes to the compound's unique chemical and biological properties.

Structural Isomerism

It is important to note that a closely related positional isomer exists: (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol (CAS: 2091244-36-7), which features the methanol group at position 4 rather than position 5 of the pyrazole ring . While these compounds share similar molecular formulas and weights, their different substitution patterns result in distinct three-dimensional structures and potentially different biological activities. This comprehensive analysis focuses primarily on the 5-yl variant as specified in the query.

Molecular Identifiers

The following table summarizes key molecular identifiers for (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol:

| Parameter | Value |

|---|---|

| Chemical Name | (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol |

| CAS Number | 2090959-65-0 |

| Molecular Formula | C₁₁H₁₃N₃O |

| Molecular Weight | 203.24 g/mol |

| Purity Standard | Min. 95% |

Physicochemical Properties

Molecular Properties

Drawing from data available for its positional isomer, the following properties can be inferred with reasonable confidence:

| Property | Predicted Value | Basis |

|---|---|---|

| XLogP3 | Approximately 0.2 | Based on structural similarity to 4-yl isomer |

| Hydrogen Bond Donor Count | 1 | From the hydroxyl group |

| Hydrogen Bond Acceptor Count | 3 | From N atoms and OH group |

| Rotatable Bond Count | 3 | Including ethyl-N, pyrazole-pyridine, and methanol bonds |

| Exact Mass | Approximately 203.11 Da | Based on molecular formula |

These properties suggest moderate lipophilicity and capacity for hydrogen bonding, characteristics that would influence the compound's behavior in biological systems and its potential pharmaceutical applications .

Synthesis and Preparation

Purification Methods

For compounds of this class, purification typically involves:

-

Column chromatography using silica gel with appropriate solvent gradients

-

Recrystallization from suitable solvent systems such as ethanol/water mixtures

-

Monitoring of purity through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)

The target purity standard for research-grade material of this compound is typically 95% or higher, as indicated in commercial specifications .

Spectral Characteristics and Structural Confirmation

Spectroscopic Analysis

For definitive structural confirmation, (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol would typically be characterized using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinctive patterns for the pyrazole proton, pyridine protons, methanol CH₂, and ethyl group protons

-

¹³C NMR would confirm the carbon framework and substitution pattern

-

-

Infrared (IR) Spectroscopy:

-

Expected to show characteristic absorption bands for OH stretching (3200-3400 cm⁻¹)

-

C=N and C=C stretching vibrations (1500-1600 cm⁻¹) from the pyrazole and pyridine rings

-

-

Mass Spectrometry:

-

Would provide molecular weight confirmation around 203.24 g/mol

-

Fragmentation pattern analysis could help confirm structural features

-

Comparative Analysis with Structural Analogs

Position Isomers

As previously noted, the 4-yl isomer ((1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol) represents a significant structural analog. Comparing these position isomers:

| Feature | 5-yl Isomer (Target Compound) | 4-yl Isomer |

|---|---|---|

| CAS Number | 2090959-65-0 | 2091244-36-7 |

| Molecular Formula | C₁₁H₁₃N₃O | C₁₁H₁₃N₃O |

| Molecular Weight | 203.24 g/mol | 203.24 g/mol |

| Structure | Methanol at position 5 | Methanol at position 4 |

| Spatial Arrangement | Different orientation of hydroxymethyl group | Different orientation of hydroxymethyl group |

This structural difference, while subtle, could significantly impact biological activity and physicochemical properties due to altered three-dimensional presentation of functional groups .

Related Pyrazole Derivatives

Other structurally related compounds include:

-

(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol - Features a piperidine instead of pyridine ring

-

(3-nitro-1H-pyrazol-5-yl)methanol - Contains a nitro group at position 3 instead of a pyridine ring

These structural variations could serve as useful comparisons in structure-activity relationship studies and may help elucidate the importance of specific functional groups in determining biological activity .

Research Status and Future Directions

Future Research Opportunities

Several promising directions for future research on (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol include:

-

Comprehensive characterization of physicochemical properties through experimental methods

-

Systematic evaluation of biological activities, particularly in areas where similar pyrazole derivatives have shown promise

-

Exploration of structure-activity relationships by comparing with positional isomers and other structural analogs

-

Investigation of potential applications as a synthetic intermediate for more complex bioactive molecules

-

Development of more efficient synthetic routes and scale-up procedures

Such studies would contribute valuable knowledge to the understanding of pyrazole chemistry and potentially uncover novel applications for this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume